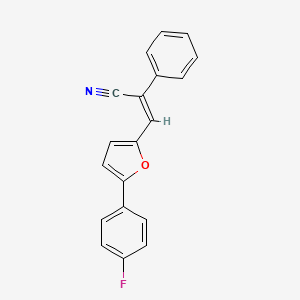

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-[5-(4-fluorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FNO/c20-17-8-6-15(7-9-17)19-11-10-18(22-19)12-16(13-21)14-4-2-1-3-5-14/h1-12H/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVOLLQJZJADNS-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-fluorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenyl halide and a furan derivative.

Formation of the phenylacrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrile group play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred formula based on structural analysis.

Physicochemical Properties

- Target Compound : Likely a solid due to the planar fluorophenyl group enhancing crystallinity, similar to compound 6 (yellow solid) .

- Compound 6 : Solid-state emission properties suggest applications in optoelectronics .

- Compounds 4a–i : Lower molecular weight and polar aldehyde groups result in oily states (e.g., 4a: colorless oil) .

Table 2: Physical Properties

| Compound | Physical State | Melting Point | Solubility |

|---|---|---|---|

| Target Compound | Solid (inferred) | N/A | Low (non-polar) |

| Compound 6 | Yellow solid | Not reported | Moderate |

| Compound 4a | Colorless oil | Not reported | High (polar) |

Spectroscopic Data

- Compound 6 : ¹³C NMR peaks at 155.2 (C=O), 151.2 (aromatic), and 117.4 (CN) ppm . HRMS: m/z 245.0840 (calc. 245.0845) .

- Compound 4a: ¹H NMR shows signals for aldehyde protons (~9.8 ppm) and dimethylamino groups (~2.2 ppm) .

- Target Compound : Expected ¹³C NMR shifts for the fluorophenyl group (C-F coupling at ~160 ppm) and nitrile (~118 ppm).

Biological Activity

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H14FNO

- Molecular Weight : 283.31 g/mol

The compound features a furan ring substituted with a fluorophenyl group and a phenylacrylonitrile moiety, contributing to its unique chemical properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. For example, in vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values of these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Derivative 1 | 0.22 | Bactericidal |

| Derivative 2 | 0.25 | Bacteriostatic |

Additionally, these compounds showed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections.

Cytotoxicity

The cytotoxic effects of this compound were assessed using several cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be greater than 60 μM, indicating low toxicity towards normal cells . This suggests that while the compound has antimicrobial properties, it may also be safe for use in therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is significant for their antibacterial action .

- Synergistic Effects : The compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Case Studies

A notable case study involved the evaluation of a derivative similar to this compound in a murine model of infection. The study found that treatment with the compound led to significant reductions in bacterial load compared to controls, supporting its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 5-(4-fluorophenyl)furan-2-carbaldehyde and phenylacetonitrile derivatives. Optimize reaction conditions (e.g., ethanol under reflux, catalytic piperidine) to favor the Z-isomer. Monitor reaction progress using TLC and purify via column chromatography. Stereochemical purity can be enhanced by controlling temperature and solvent polarity .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental and NMR chemical shifts with literature data for analogous acrylonitrile derivatives. For example, the nitrile group typically resonates at ~110–120 ppm in NMR, while furan protons appear as distinct doublets in the aromatic region .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using HRMS (e.g., calculated [M+H] for CHFNO: 303.0932; observed: 303.0928) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 75.49%, H: 3.67%, N: 9.27%) .

Q. What crystallographic techniques are suitable for determining its solid-state conformation?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with the SHELXL package for structure refinement. Key steps:

- Data Collection : Collect high-resolution data (e.g., 0.8 Å) at low temperature (100 K) to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters and resolve disorder in flexible groups (e.g., furan rings) using PART instructions in SHELXL.

- Validation : Check R-factors (e.g., ) and data-to-parameter ratios (>15:1) for reliability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in furan rings) be resolved during structure refinement?

- Methodological Answer :

- Disorder Modeling : Split disordered atoms into multiple positions (e.g., PART 1/2 in SHELXL) and refine occupancy factors.

- Constraints : Apply SIMU/DELU restraints to manage anisotropic displacement of disordered moieties.

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and OLEX2’s structure validation suite to ensure geometric accuracy .

Q. What strategies are effective for analyzing the Z-configuration’s impact on biological activity?

- Methodological Answer :

- Stereochemical Comparison : Synthesize both Z- and E-isomers and compare bioactivity (e.g., IC in viral fusion inhibition assays).

- Docking Studies : Perform molecular docking using AutoDock Vina to evaluate how the Z-configuration interacts with target proteins (e.g., influenza hemagglutinin).

- Circular Dichroism (CD) : Confirm configuration stability in solution by monitoring CD spectra changes under physiological conditions .

Q. How to design SAR studies to optimize bioactivity based on fluorophenyl substitutions?

- Methodological Answer :

- Substituent Variation : Syntize derivatives with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups at the 4-fluorophenyl position.

- Bioactivity Assays : Test against relevant targets (e.g., viral fusion proteins) using fluorescence polarization or surface plasmon resonance (SPR).

- Data Analysis : Correlate substituent Hammett constants () with activity trends to identify pharmacophoric features .

Q. What computational methods predict its electronic properties relevant to fluorescence or bioactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- TD-DFT : Predict UV-Vis absorption spectra to assess fluorescence potential (e.g., π→π* transitions in the acrylonitrile moiety).

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to evaluate membrane permeability for antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.